3-Bromo-6-iodoimidazo[1,2-A]pyridine
Overview
Description
3-Bromo-6-iodoimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in pharmaceutical and chemical research .
Mechanism of Action
Mode of Action
It’s known that imidazo[1,2-a]pyridines, the class of compounds to which 3-bromo-6-iodoimidazo[1,2-a]pyridine belongs, interact with their targets through various mechanisms .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry , suggesting that they may affect multiple biochemical pathways.
Preparation Methods
The synthesis of 3-Bromo-6-iodoimidazo[1,2-A]pyridine typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. This reaction proceeds via a one-pot tandem cyclization/bromination process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-Bromo-6-iodoimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include iodine, TBHP, and various bases and acids depending on the desired transformation. Major products formed from these reactions include substituted imidazo[1,2-A]pyridines and other heterocyclic compounds .
Scientific Research Applications
3-Bromo-6-iodoimidazo[1,2-A]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of various chemical intermediates and materials.
Comparison with Similar Compounds
3-Bromo-6-iodoimidazo[1,2-A]pyridine can be compared with other imidazo[1,2-A]pyridines, such as:
- 3-Bromoimidazo[1,2-A]pyridine
- 6-Iodoimidazo[1,2-A]pyridine
- 3-Iodoimidazo[1,2-A]pyridine
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The presence of both bromine and iodine in this compound makes it unique and versatile for various synthetic applications .
Properties
IUPAC Name |
3-bromo-6-iodoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAXVCBLZXZVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738439 | |
Record name | 3-Bromo-6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146615-52-2 | |
Record name | 3-Bromo-6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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